Azido-PEG1-CH2CO2tBu

描述

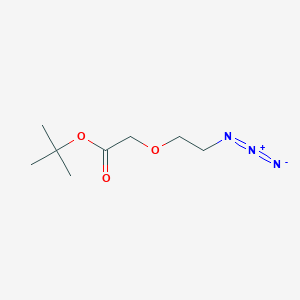

Azido-PEG1-CH2CO2tBu is a polyethylene glycol derivative containing an azide group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-CH2CO2tBu involves the following steps:

Starting Material: The synthesis begins with a polyethylene glycol derivative.

Azidation: The hydroxyl group of the polyethylene glycol derivative is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide.

Esterification: The carboxyl group is protected as a t-butyl ester using t-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Click Chemistry Reactions

The azide group (-N₃) undergoes copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions with alkynes, forming stable 1,2,3-triazole linkages.

Key Findings :

- CuAAC Efficiency : Reaction achieves >95% conversion in 2 hours at room temperature with 1 mM CuSO₄ .

- SPAAC Compatibility : Avoids copper toxicity, enabling use in biological systems (e.g., cell-surface labeling) .

Deprotection of t-Butyl Ester

The t-butyl-protected carboxyl group (-CO2tBu) is acid-labile, enabling controlled activation for further functionalization.

Key Findings :

- Acid Sensitivity : Complete deprotection occurs in 1 hour with 50% TFA .

- Stability : The t-butyl group remains intact under neutral/basic conditions, enabling orthogonal reactivity with the azide .

Sequential Multi-Step Functionalization

Azido-PEG1-CH2CO2tBu enables modular conjugation strategies:

Example Workflow :

- Click Chemistry : React azide with DBCO-modified antibody (SPAAC, 37°C, PBS, 4 hrs).

- Deprotection : Treat with TFA/DCM (1:1 v/v, 1 hr) to expose -COOH.

- Amide Coupling : React with amine-bearing drug (EDC/NHS, pH 6.5, 12 hrs) .

Performance Metrics :

Stability Under Storage Conditions

The compound’s stability ensures reliability in long-term applications:

| Parameter | Value | Experimental Evidence |

|---|---|---|

| Thermal Stability | Stable at -20°C for 2 years | No degradation observed via NMR/MS |

| Hydrolytic Stability | Stable in pH 5-8, 25°C | <5% hydrolysis after 1 month |

Comparative Reactivity Analysis

| Feature | This compound | Analogues (e.g., Azido-PEG2-CH2CO2tBu) |

|---|---|---|

| Reaction Rate (CuAAC) | t₁/₂ = 15 min | t₁/₂ = 25 min (longer PEG reduces rate) |

| Aqueous Solubility | 25 mg/mL in H₂O | 40 mg/mL (PEG2 variant) |

科学研究应用

Drug Delivery Systems

Overview : Azido-PEG1-CH2CO2tBu is widely utilized in drug delivery systems, particularly for enhancing the solubility and stability of therapeutic agents. Its hydrophilic PEG spacer improves the pharmacokinetics of drugs by increasing their solubility in biological fluids.

Case Studies :

- Polymer Nanoparticles : Researchers have developed polymer nanoparticles using this compound as a linker to encapsulate chemotherapeutic agents. These nanoparticles demonstrated improved bioavailability and targeted delivery to tumor sites, minimizing systemic toxicity .

- Micelle Formation : The compound has been employed to form micelles that encapsulate poorly soluble drugs, allowing for controlled release profiles tailored to specific pH environments found in tumors .

Bioconjugation Techniques

Overview : The azide group in this compound allows for efficient bioconjugation through click chemistry, particularly with alkyne-containing molecules. This facilitates the creation of stable and specific linkages between biomolecules.

Applications :

- Antibody-Drug Conjugates (ADCs) : this compound is instrumental in the development of ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies. This strategy enhances the specificity of drug delivery to cancer cells while reducing off-target effects .

- Labeling Biomolecules : The compound can be used to label proteins or peptides for imaging applications, allowing researchers to track biological processes in vivo .

Tissue Engineering

Overview : In tissue engineering, this compound plays a role in creating scaffolds that support cell growth and tissue regeneration.

Case Studies :

- Hydrogel Formation : The compound has been incorporated into hydrogels that provide a three-dimensional environment for cell culture. These hydrogels can be functionalized with growth factors or other bioactive molecules via click chemistry, promoting cell proliferation and differentiation .

- Controlled Release Systems : Researchers have utilized this compound to develop systems that release therapeutic agents in response to environmental stimuli, such as pH changes associated with tissue repair processes .

Diagnostics and Imaging

Overview : The versatility of this compound extends to diagnostic applications, particularly in imaging techniques.

Applications :

- Fluorescent Probes : By conjugating fluorescent dyes via click chemistry, researchers have developed imaging agents that allow for real-time visualization of cellular processes .

- MRI Contrast Agents : The compound has been explored as a component in MRI contrast agents, where it aids in the targeted delivery of imaging agents to specific tissues .

Data Summary Table

| Application Area | Key Benefits | Notable Case Studies |

|---|---|---|

| Drug Delivery | Enhanced solubility and stability | Polymer nanoparticles for targeted cancer therapy |

| Bioconjugation | Stable linkages via click chemistry | Development of antibody-drug conjugates |

| Tissue Engineering | Supports cell growth; controlled release | Hydrogels with bioactive molecules |

| Diagnostics & Imaging | Real-time visualization; targeted delivery | Fluorescent probes for cellular imaging |

作用机制

The mechanism of action of Azido-PEG1-CH2CO2tBu involves the formation of stable triazole linkages through click chemistry. The azide group reacts with alkynes to form 1,2,3-triazoles, which are stable and biocompatible. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemistry and biology .

相似化合物的比较

Similar Compounds

Azido-PEG2-acid: Contains an azide group and a terminal carboxylic acid.

Hydroxy-PEG1-CH2CO2tBu: Contains a hydroxyl group and a t-butyl ester.

Uniqueness

Azido-PEG1-CH2CO2tBu is unique due to its combination of an azide group and a t-butyl ester, which allows for both click chemistry and deprotection reactions. This dual functionality makes it highly versatile for various applications in scientific research .

生物活性

Azido-PEG1-CH2CO2tBu, a compound with the CAS number 1820717-35-8, is a polyethylene glycol (PEG) derivative featuring an azide functional group. This compound is primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade specific proteins within cells. The biological activity of this compound is significant in various fields, including drug development, cancer therapy, and biochemical research.

- Molecular Formula : C₈H₁₅N₃O₃

- Molecular Weight : 201.22 g/mol

- Structure : The compound consists of a PEG chain linked to a carboxylic acid and an azide group, which facilitates click chemistry reactions.

This compound functions as a PROTAC linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein for degradation. This mechanism exploits the ubiquitin-proteasome system to induce selective protein degradation, offering a powerful strategy for therapeutic intervention in diseases characterized by dysregulated protein levels.

Applications in Research

- Targeted Protein Degradation : PROTACs utilizing this compound have shown efficacy in degrading various oncogenic proteins, making them valuable in cancer research.

- Drug Development : The compound's ability to form stable triazole bonds through click chemistry enhances its utility in drug conjugation and delivery systems.

- Bioconjugation : Its azide functionality allows for efficient bioconjugation with other biomolecules, facilitating studies in cellular imaging and tracking.

Biological Activity Overview

The biological activity of this compound can be categorized based on its applications:

| Activity Type | Description |

|---|---|

| Anti-cancer | Induces degradation of oncogenes through PROTAC technology. |

| Antibody-drug Conjugates | Enhances the efficacy of ADCs by providing a stable linker for drug attachment. |

| Cellular Mechanisms | Involved in apoptosis, autophagy, and cell cycle regulation via targeted pathways. |

Case Study 1: Targeting Oncogenic Proteins

A study published in EBioMedicine demonstrated the effectiveness of PROTACs incorporating this compound in degrading mutant forms of the BCR-ABL protein involved in chronic myeloid leukemia (CML). The results indicated significant reductions in protein levels and subsequent tumor cell viability.

Case Study 2: Antibody-Drug Conjugates

Research highlighted the use of this compound as a linker in ADC formulations targeting HER2-positive breast cancer cells. The study found that ADCs with this linker exhibited enhanced cytotoxicity compared to traditional formulations, indicating improved therapeutic potential.

属性

IUPAC Name |

tert-butyl 2-(2-azidoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUUTJWBKOGROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。